molecular formula C19H19ClN6O2 B2366077 2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034249-43-7

2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2366077
CAS No.: 2034249-43-7
M. Wt: 398.85
InChI Key: WAHOPPHRQZDBQG-UHFFFAOYSA-N
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Description

The compound “2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds, despite their relatively simple structure, has proven to be remarkably versatile in different areas of drug design . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, the triazolopyrimidine ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including the compound , can be achieved through several efficient one-step procedures . For example, a series of 2,5-disubstituted [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives were synthesized based on the novel marine natural product Essramycin .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Due to the structural similarities of the triazolopyrimidine heterocycle with the purine ring, different studies investigated triazolopyrimidine derivatives as possible isosteric replacements for purines .

Scientific Research Applications

Synthesis and Antihypertensive Properties

  • The compound is part of a series of 1,2,4-triazolo[1,5-alpha]pyrimidines that have been synthesized and tested for their antihypertensive activity. Certain compounds in this series demonstrated promising antihypertensive effects in both in vitro and in vivo studies (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

Potential in Parkinson's Disease Treatment

  • This chemical structure is similar to derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, which have shown potent and selective adenosine A(2a) receptor antagonist properties. These properties are relevant in the development of treatments for Parkinson's disease, as demonstrated in a mouse catalepsy model (Vu et al., 2004).

Antimicrobial Activity

  • Compounds with [1,2,4]triazolo[1,5-c]pyrimidine structures, similar to the compound , have been synthesized and tested for antimicrobial activity. Some of these synthesized compounds exhibited notable antimicrobial properties (El-Agrody et al., 2001).

Potential as 5-HT2 Antagonist

  • Derivatives of 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione, which are structurally related to the compound, have been tested for their 5-HT2 and alpha 1 receptor antagonist activity. Certain compounds displayed potent 5-HT2 antagonist activity, which could have implications for neuropsychiatric disorders (Watanabe et al., 1992).

Antidiabetic Drug Development

  • Similar structures have been used in the synthesis of triazolo-pyridazine-6-yl-substituted piperazines as anti-diabetic drugs. These compounds showed potential in inhibiting Dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, indicating their usefulness in treating diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).

Mechanism of Action

While the specific mechanism of action for “2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is not mentioned in the search results, it is known that 1,2,4-triazolo[1,5-a]pyrimidines have been used in the design of various drugs . They have been exploited to generate candidate treatments for cancer and parasitic diseases due to their metal-chelating properties .

Future Directions

While specific future directions for “2-(4-(2-chlorobenzoyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” are not mentioned in the search results, it is clear that the 1,2,4-triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry and continues to be a subject of active research .

Properties

IUPAC Name

2-[4-(2-chlorobenzoyl)piperazin-1-yl]-5-cyclopropyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN6O2/c20-14-4-2-1-3-13(14)17(28)24-7-9-25(10-8-24)19-22-18-21-15(12-5-6-12)11-16(27)26(18)23-19/h1-4,11-12H,5-10H2,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHOPPHRQZDBQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N3C(=N2)N=C(N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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